molecular formula C13H17N3O2S B2806016 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-30-2

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2806016
CAS No.: 899748-30-2
M. Wt: 279.36
InChI Key: XENJYJNQPYTFGG-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been the subject of significant research due to their wide range of biological activities . They are derivatives of pyrimidine and are often used in the synthesis of biologically active compounds .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : A study by Wang et al. (2016) describes an efficient method for synthesizing derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighting the simple and rapid synthetic process which is valuable for producing these compounds (Wang et al., 2016).
  • Molecular and Crystal Structures : Research by Trilleras et al. (2009) examines the molecular and crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, providing insights into their chemical properties and interactions (Trilleras et al., 2009).

Applications in Organic Chemistry

  • Intermediates in Synthesis : A study by Davoodnia et al. (2008) discusses the isolation of intermediates in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave irradiation, indicating the role of these compounds in the synthesis of complex heterocyclic structures (Davoodnia et al., 2008).
  • Construction of Pyrimido[4,5-d]pyrimidones : Hamama et al. (2012) describe the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, showcasing the utility of pyrido[2,3-d]pyrimidine derivatives in constructing complex organic compounds (Hamama et al., 2012).

Catalytic and Green Chemistry

  • Green Catalytic Systems : Research by Rimaz et al. (2017) demonstrates the use of green catalytic systems in the synthesis of pyrimido[4,5-d]pyrimidinone derivatives, indicating the role of these compounds in environmentally friendly chemistry (Rimaz et al., 2017).
  • Ionic Liquid Promoted Synthesis : A study by Shaabani et al. (2007) explores the one-pot synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using ionic liquids, highlighting the efficient and eco-friendly approach in synthesizing these derivatives (Shaabani et al., 2007).

Future Directions

The future directions of research into pyrido[2,3-d]pyrimidines are likely to continue to focus on the synthesis of new compounds and the exploration of their biological activities . This includes the development of new synthetic methods, the discovery of new biological targets, and the design of more potent and selective compounds .

Mechanism of Action

Target of Action

The primary targets of pyrido[2,3-d]pyrimidines, a class to which 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs, include a variety of kinases such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, division, and survival.

Mode of Action

The compound interacts with its targets, inhibiting their activity. This interaction results in the disruption of the normal functioning of these proteins, leading to changes in the cellular signaling pathways they are involved in .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase can disrupt the signaling pathways that regulate cell growth and division. Similarly, the inhibition of phosphatidylinositol-3 kinase can affect pathways involved in cell survival .

Result of Action

The molecular and cellular effects of the compound’s action would be dependent on the specific targets it interacts with and the pathways it affects. Given its potential inhibitory effects on various kinases, the compound could potentially influence cell growth, division, and survival .

Properties

IUPAC Name

5-butylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-5-8-19-9-6-7-14-11-10(9)12(17)16(3)13(18)15(11)2/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENJYJNQPYTFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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